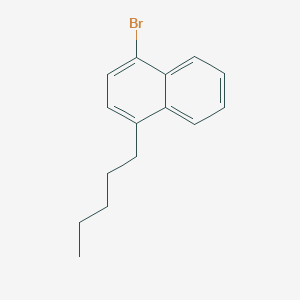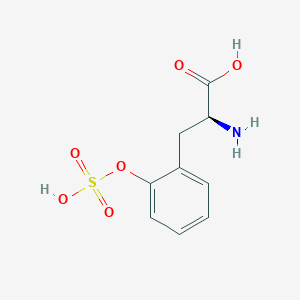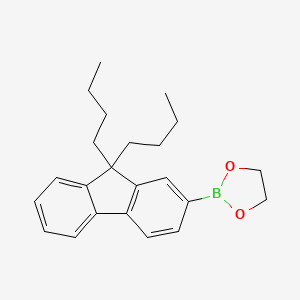![molecular formula C12H11BrO B12537573 4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde CAS No. 142337-71-1](/img/structure/B12537573.png)
4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure.
Vorbereitungsmethoden
The synthesis of 4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cycloaddition of dichlorocarbene to a benzene nucleus, followed by subsequent reactions to introduce the bromine and aldehyde functional groups . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions, often using reagents like lithium aluminum hydride, can convert the aldehyde group to a primary alcohol.
Wissenschaftliche Forschungsanwendungen
4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a precursor in the development of pharmaceuticals.
Industry: It is utilized in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde can be compared with similar compounds such as:
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: This compound shares a similar bicyclic structure but lacks the bromine and aldehyde functional groups.
Bicyclo[4.4.1]undeca-2,4,7,9-tetraene: This compound is structurally similar but does not contain the bromine atom.
[4.2.2]Propella-2,4,7,9-tetraene: Another related compound with a different ring structure and functional groups.
These comparisons highlight the unique functional groups and reactivity of this compound, making it distinct in its applications and chemical behavior.
Eigenschaften
CAS-Nummer |
142337-71-1 |
|---|---|
Molekularformel |
C12H11BrO |
Molekulargewicht |
251.12 g/mol |
IUPAC-Name |
4-bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde |
InChI |
InChI=1S/C12H11BrO/c13-12-7-10-4-2-1-3-9(5-10)6-11(12)8-14/h1-4,6-10H,5H2 |
InChI-Schlüssel |
SOTSNUDZNUZJFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC=CC1C=C(C(=C2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(2-hydroxy-4-oxopent-2-en-3-yl)-3-nitrophenyl]-[4-[(E)-2-hydroxy-4-oxopent-2-en-3-yl]-3-nitrophenyl]imino-oxidoazanium](/img/structure/B12537500.png)
![Acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol](/img/structure/B12537508.png)
![4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile](/img/structure/B12537512.png)



![[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12537540.png)



![(2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide](/img/structure/B12537577.png)
![1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12537594.png)


